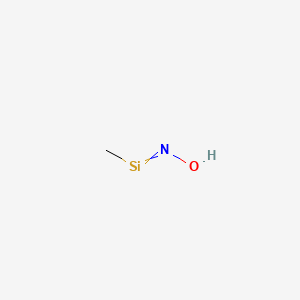

Methyl oximino silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

CH4NOSi |

|---|---|

Molecular Weight |

74.134 g/mol |

InChI |

InChI=1S/CH4NOSi/c1-4-2-3/h3H,1H3 |

InChI Key |

FBVJGYWRNMNGMM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]=NO |

Origin of Product |

United States |

Foundational & Exploratory

methyl oximino silane synthesis mechanism

An In-depth Technical Guide on the Synthesis Mechanism of Methyl Oximino Silane (B1218182)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oximino silanes, particularly methyltris(methylethylketoximino)silane (MOS), are crucial crosslinking agents in the production of neutral cure silicone sealants. Their synthesis and subsequent hydrolysis and condensation reactions are of significant industrial and academic interest. This technical guide provides a comprehensive overview of the synthesis mechanism of methyl oximino silane, detailed experimental protocols, and a summary of relevant quantitative data. It is intended for professionals in research, development, and chemical manufacturing who require a deep understanding of the chemistry of these compounds.

Introduction

Methyl oximino silanes are a class of organosilicon compounds characterized by the presence of one or more oximino groups (-O-N=C<) attached to a central silicon atom. A prominent member of this family is methyltris(methylethylketoximino)silane (MOS), which is widely utilized as a crosslinker in room temperature vulcanizing (RTV) silicone sealants.[1][2] The curing process of these sealants relies on the hydrolysis of the oximino silane in the presence of atmospheric moisture, which releases methyl ethyl ketoxime (MEKO) and forms a stable, crosslinked siloxane network.[3][4] This guide will delve into the core chemical principles governing the synthesis of this compound and its subsequent reactions.

Synthesis of this compound

The primary industrial method for synthesizing this compound, such as MOS, is through the reaction of a methylhalosilane with a ketoxime in the presence of an acid scavenger.

Core Reaction

The fundamental reaction involves the nucleophilic substitution at the silicon atom of methyltrichlorosilane (B1216827) by the nitrogen atom of methyl ethyl ketoxime (MEKO). This reaction forms the stable Si-O-N bond and releases hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, an acid scavenger, typically ammonia (B1221849) (NH₃), is used to neutralize the HCl, forming ammonium (B1175870) chloride (NH₄Cl).[5]

Overall Reaction: CH₃SiCl₃ + 3(CH₃)(C₂H₅)C=NOH + 3NH₃ → CH₃Si(ON=C(CH₃)(C₂H₅))₃ + 3NH₄Cl

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic substitution at the silicon center. While analogous to the SN2 mechanism at a carbon center, reactions at silicon are distinct due to the larger atomic radius and the ability of silicon to form hypervalent (pentacoordinate) intermediates.[6][7]

The proposed mechanism involves the following steps:

-

Nucleophilic Attack: The nitrogen atom of the methyl ethyl ketoxime acts as a nucleophile and attacks the electrophilic silicon atom of methyltrichlorosilane.

-

Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, pentacoordinate silicon intermediate.

-

Leaving Group Departure: A chloride ion is expelled as the leaving group.

-

Acid Neutralization: The generated hydrogen chloride reacts immediately with the ammonia present in the reaction mixture to form solid ammonium chloride.

-

Stepwise Substitution: This process is repeated for the remaining two chlorine atoms on the silicon, ultimately yielding methyltris(methylethylketoximino)silane.

Hydrolysis and Condensation Mechanism

The utility of methyl oximino silanes as crosslinkers stems from their reactivity with water. This process occurs in two main stages: hydrolysis and condensation.

Hydrolysis

In the presence of moisture, the Si-O-N bonds of the this compound are readily hydrolyzed. This reaction is rapid, with the half-life of MOS being less than a minute at neutral pH.[8] The hydrolysis reaction produces methylsilanetriol (B1219558) and three equivalents of methyl ethyl ketoxime.

Hydrolysis Reaction: CH₃Si(ON=C(CH₃)(C₂H₅))₃ + 3H₂O → CH₃Si(OH)₃ + 3(CH₃)(C₂H₅)C=NOH

Condensation

The methylsilanetriol formed during hydrolysis is unstable and readily undergoes self-condensation or condensation with other silanol-terminated polymers. This process involves the formation of siloxane (Si-O-Si) bonds, releasing water as a byproduct and building a cross-linked, three-dimensional polymer network. This network is responsible for the final properties of the cured silicone sealant.[7]

Condensation Reaction (Simplified): 2CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-Si(CH₃)(OH)₂ + H₂O ... and further condensation to form a polysiloxane network.

Experimental Protocols

While many industrial processes are continuous, a batch synthesis can be performed in a laboratory setting. The following protocols are based on principles derived from patented industrial methods.[5][9]

Continuous Synthesis Protocol (Industrial)

This method is designed for large-scale, efficient production.

-

Reactant Feed: Methyltrichlorosilane, methyl ethyl ketoxime, an inert solvent (e.g., 120# solvent naphtha), and gaseous ammonia are continuously pumped into a stirred-tank reactor.

-

Reaction: The reaction is maintained at a constant temperature, typically between 35-40°C, under normal pressure with a residence time of approximately 30 minutes.

-

Separation: The reaction mixture, containing the product, solvent, and solid ammonium chloride, is continuously withdrawn. The solid NH₄Cl is separated by centrifugation or filtration.

-

Purification: The filtrate is passed through a falling-film evaporator to remove the solvent, which can be recycled.

-

Final Distillation: The crude product is then purified by distillation in a scraper evaporator to remove any unreacted butanone oxime, yielding the final high-purity product.

Laboratory-Scale Batch Synthesis (Representative)

This protocol outlines a general procedure for a batch synthesis.

-

Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., nitrogen).

-

Charging the Reactor: A solution of methyl ethyl ketoxime in an anhydrous solvent (e.g., n-hexane or toluene) is charged into the flask. A tertiary amine (e.g., triethylamine) can be used as the acid scavenger in place of ammonia.

-

Reactant Addition: Methyltrichlorosilane is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Workup: The precipitated ammonium or triethylammonium (B8662869) chloride is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of methyltris(methylethylketoximino)silane (MOS).

Table 1: Synthesis Reaction Parameters and Outcomes

| Parameter | Value | Reference |

| Yield (Continuous Process) | 95% - 96.0% | [5][9] |

| Purity (Continuous Process) | >96% - 98.3% | [5][9] |

| Reaction Temperature | 35 - 65 °C | [9][10] |

| Reaction Time (Continuous) | ~30 minutes | [9] |

| Molar Ratio (MEKO:MTS) | 6:12 (typical) | [10] |

Table 2: Physical and Chemical Properties of MOS

| Property | Value | Reference |

| CAS Number | 22984-54-9 | [3] |

| Molecular Formula | C₁₃H₂₇N₃O₃Si | [3] |

| Molecular Weight | 301.46 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 110 °C @ 2 mmHg | [3] |

| Density (25°C) | 0.98 - 0.99 g/mL | [3][4] |

| Refractive Index (25°C) | 1.4548 | [3] |

| Flash Point | 63 - 90 °C | [3][4] |

| Hydrolysis Half-life (pH 7, 2°C) | < 1 minute | [8] |

Conclusion

The synthesis of this compound is a well-established industrial process based on the principles of nucleophilic substitution at a silicon center. The reaction mechanism, while sharing similarities with SN2 reactions, is influenced by the unique properties of silicon. The subsequent rapid hydrolysis and condensation of these silanes are fundamental to their primary application as crosslinking agents in silicone sealants. The provided experimental protocols and quantitative data offer a robust foundation for researchers and professionals working with these versatile compounds. Further research into greener synthesis routes and alternative oxime systems continues to be an active area of development.

References

- 1. Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS Hengda Chemical [hengdasilane.com]

- 2. unige.ch [unige.ch]

- 3. Methyltris(methylethylketoximino)silane | CAS 22984-54-9| Oxime Silane | Oximino Silanes | Silane Crosslinkers | Silane Crosslinking Agents [powerchemical.com]

- 4. getchem.com [getchem.com]

- 5. CN102079753B - Preparation method of methyl tris-methylethylketoxime silane - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gelest.com [gelest.com]

- 9. scispace.com [scispace.com]

- 10. Synthesis Route of Methyltris(methyl ethyl ketoxime) Silane- [iotasilane.com]

An In-depth Technical Guide to the NMR Spectroscopy of Methyl Oximino Silanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical tool for the characterization of methyl oximino silanes. These compounds, pivotal as neutral curing agents in silicone sealants and functional materials, demand precise structural elucidation and purity assessment, for which multinuclear NMR is exceptionally well-suited. This document details the principles, experimental protocols, and spectral interpretation for ¹H, ¹³C, and ²⁹Si NMR of this important class of organosilicon compounds.

Principles of Multinuclear NMR for Methyl Oximino Silanes

The characterization of methyl oximino silanes relies on the analysis of three key nuclei: ¹H, ¹³C, and ²⁹Si. Each provides unique structural information.

-

¹H NMR: Proton NMR is used to identify and quantify the organic moieties attached to the silicon atom and the oxime groups. Key signals include the methyl group directly bonded to silicon (Si-CH₃) and the alkyl groups of the ketoxime moiety (e.g., methyl and ethyl groups in methylethylketoximino). The integration of these signals provides stoichiometric information.

-

¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule. It is used to confirm the structure of the oximino ligands and the methyl group attached to the silicon. The chemical shifts are sensitive to the electronic environment, offering confirmation of the Si-C and Si-O-N=C connectivity.

-

²⁹Si NMR: As the central atom, the ²⁹Si nucleus provides direct information about the substitution pattern and electronic environment of the silicon atom. Silicon-29 NMR is characterized by a wide chemical shift range, making it highly sensitive to the nature and number of substituents.[1] However, acquiring ²⁹Si spectra can be challenging due to the low natural abundance of the ²⁹Si isotope (4.7%) and its negative gyromagnetic ratio, which can lead to long relaxation times and low sensitivity.[2]

Predicted NMR Spectral Data

While a comprehensive, publicly available database of experimental NMR data for a wide range of methyl oximino silanes is limited, the expected chemical shifts can be predicted based on general principles of organosilicon chemistry. The following tables summarize these expected ranges and provide specific data for the widely used compound, Methyltris(methylethylketoximino)silane (MOS).

Table 1: Predicted Chemical Shift Ranges for Methyl Oximino Silanes

| Nucleus | Functional Group | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | Si-CH₃ | 0.1 - 0.5 | Typically a sharp singlet, shifted significantly upfield due to the electropositive silicon atom. |

| Oxime-CH₃ (α to C=N) | 1.8 - 2.2 | Chemical shift can be influenced by the stereoisomerism (E/Z) of the oxime group. | |

| Oxime-CH₂CH₃ | 2.1 - 2.5 | Quartet, coupled to the adjacent methyl protons. | |

| Oxime-CH₂CH₃ | 1.0 - 1.3 | Triplet, coupled to the adjacent methylene (B1212753) protons. | |

| ¹³C | Si-CH₃ | -5.0 - 5.0 | Upfield of TMS, characteristic of a methyl group bonded to silicon. |

| Oxime-C =N | 155 - 165 | The quaternary carbon of the oxime group, typically deshielded. | |

| Oxime-CH₃ (α to C=N) | 10 - 15 | ||

| Oxime-CH₂ CH₃ | 20 - 25 | ||

| Oxime-CH₂CH₃ | 8 - 12 | ||

| ²⁹Si | Si (CH₃)(ON=R)₃ | -40 to -60 | The specific shift depends on the nature of the oxime group. The environment is generally in the T-group (RSi(OX)₃) range.[3] |

Table 2: NMR Data for Methyltris(methylethylketoximino)silane (MOS)

CAS Number: 22984-54-9[4]

| Nucleus | Assignment | Chemical Shift (δ) (ppm) | Multiplicity |

| ¹H | Si-CH₃ | ~ 0.2 | Singlet |

| Oxime-CH₃ | ~ 1.9 | Singlet | |

| Oxime-CH₂CH₃ | ~ 2.3 | Quartet | |

| Oxime-CH₂CH₃ | ~ 1.1 | Triplet | |

| ¹³C | Si-CH₃ | ~ -2.0 | Quartet |

| Oxime-C=N | ~ 158 | Singlet | |

| Oxime-CH₃ | ~ 12 | Quartet | |

| Oxime-CH₂CH₃ | ~ 22 | Triplet | |

| Oxime-CH₂CH₃ | ~ 10 | Quartet | |

| ²⁹Si | Si (CH₃)(ON=C(CH₃)C₂H₅)₃ | ~ -50 | Singlet |

Note: The values presented are typical and may vary slightly depending on the solvent, concentration, and instrument parameters.

Key Chemical Processes and Experimental Workflows

Methyl oximino silanes are primarily used as crosslinkers in Room Temperature Vulcanizing (RTV) silicone systems. Their key chemical reaction is hydrolysis followed by condensation. Understanding this mechanism is crucial for quality control and formulation development.

Hydrolysis and Condensation Mechanism

The diagram below illustrates the curing process initiated by atmospheric moisture. The methyl oximino silane (B1218182) first hydrolyzes to form a reactive silanol (B1196071) intermediate, releasing methylethylketoxime (MEKO). This silanol then condenses with other silanols or hydroxyl-terminated polymers to form a stable siloxane (Si-O-Si) network.

Caption: Figure 1: Hydrolysis and Condensation of this compound.

Experimental Workflow for Characterization

The comprehensive characterization of a novel or synthesized this compound follows a logical workflow, from initial synthesis to final structural confirmation.

Caption: Figure 2: Workflow for NMR Characterization.

Detailed Experimental Protocols

Accurate and reproducible NMR data for methyl oximino silanes requires careful attention to experimental detail, particularly due to their moisture sensitivity.

Sample Preparation

-

Environment: All handling of methyl oximino silanes should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis.

-

Glassware: NMR tubes and any glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum or in a desiccator immediately before use.

-

Solvent: Use a high-purity, anhydrous deuterated solvent. Chloroform-d (CDCl₃) is common, but must be passed through a drying agent like activated molecular sieves or neutral alumina (B75360) if not from a sealed ampoule.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the silane in 0.6-0.7 mL of deuterated solvent.

-

Reference: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H, ¹³C, and ²⁹Si NMR. It is often added directly to the solvent by the manufacturer.

-

Sealing: Once prepared, the NMR tube should be sealed with a tight-fitting cap and wrapped with Parafilm® to minimize moisture ingress during transport to the spectrometer.

NMR Acquisition Parameters

The following are recommended starting parameters. Optimization may be required based on the specific compound and spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.

-

Number of Scans (NS): 8-16 scans are typically sufficient.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 256-1024 scans, depending on concentration.

²⁹Si NMR Spectroscopy:

-

Challenge: Overcoming low sensitivity is the primary goal.

-

Pulse Program:

-

For qualitative analysis, a sensitivity-enhanced technique like DEPT (Distortionless Enhancement by Polarization Transfer) or RINEPT is highly recommended.[2] These transfer polarization from the abundant ¹H nuclei to the rare ²⁹Si nuclei, significantly reducing acquisition time.

-

For quantitative analysis, an inverse-gated decoupled experiment is required to suppress the NOE. A long relaxation delay (e.g., 60 seconds) is necessary, often in conjunction with a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃), though the agent's potential reactivity should be considered.[2]

-

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 5-10 seconds (for DEPT/RINEPT) or >60 s (for quantitative).

-

Number of Scans (NS): Several thousand scans may be necessary.

-

Background Signal: Be aware of a broad signal around -110 ppm, which arises from the glass of the NMR tube and the probe insert.[1] This can be mitigated by using a polynomial baseline correction or by acquiring a spectrum of a blank solvent and subtracting it. For highly sensitive work, sapphire NMR tubes can be used.[1]

References

Mass Spectrometry Fragmentation of Methyl Oximino Silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Methyl Oximino Silane (B1218182), a compound widely recognized in industrial applications, particularly as a neutral curing agent in silicone sealant formulations. For the purpose of this guide, "Methyl Oximino Silane" will refer to its most common industrial form, Methyltris(methylethylketoximino)silane (MOS) .

Compound Identification:

-

Systematic Name: (E)-N-[bis[[(E)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine

-

CAS Number: 22984-54-9

-

Molecular Formula: C₁₃H₂₇N₃O₃Si

-

Molecular Weight: 301.46 g/mol

Theoretical Fragmentation Pattern under Electron Ionization

In the absence of a publicly available, experimentally derived mass spectrum for Methyltris(methylethylketoximino)silane, this guide presents a theoretical fragmentation pattern based on established principles of electron ionization mass spectrometry (EI-MS) for organosilicon compounds, silyl (B83357) ethers, and oximes.

Under electron ionization, the MOS molecule is expected to form a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions. The primary fragmentation pathways are anticipated to involve the cleavage of the bonds with the lowest dissociation energies and the formation of stable radical and cationic species.

Key fragmentation reactions for silyl ethers include the cleavage of an alkyl group from the silicon atom. For silyl oxime ethers, McLafferty rearrangements are also a potential fragmentation pathway[1][2][3].

The proposed major fragmentation pathways for MOS are as follows:

-

Loss of a Methyl Radical: The initial fragmentation is likely the cleavage of the methyl group from the central silicon atom, resulting in a stable [M-15]⁺ ion. This is a common fragmentation for methyl-substituted silanes.

-

Loss of a Methylethylketoximino Radical: Cleavage of a silicon-oxygen bond can lead to the loss of a complete methylethylketoximino radical (•ON=C(CH₃)C₂H₅), yielding an [M-86]⁺ fragment.

-

Loss of a Methylethylketoxime Molecule: A neutral loss of a methylethylketoxime molecule (HON=C(CH₃)C₂H₅) can occur through rearrangement, leading to an [M-87]⁺ ion.

-

Cleavage of the O-N Bond: Homolytic cleavage of the O-N bond within one of the oximino groups could result in the loss of a C₄H₈N• radical.

-

Sequential Losses: Subsequent fragmentation events are likely to involve the sequential loss of the remaining methylethylketoximino or methylethylketoxime groups from the primary fragment ions.

Proposed Fragmentation Data

The following table summarizes the plausible fragmentation ions for Methyltris(methylethylketoximino)silane under electron ionization. The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes.

| Proposed Fragment Ion | Calculated m/z | Neutral Loss | Formula of Neutral Loss |

| [M]⁺˙ | 301.18 | - | - |

| [M - CH₃]⁺ | 286.16 | •CH₃ | CH₃ |

| [M - C₂H₅]⁺ | 272.16 | •C₂H₅ | C₂H₅ |

| [M - ON=C(CH₃)C₂H₅]⁺ | 215.11 | •ONC₄H₈ | C₄H₈NO |

| [M - HON=C(CH₃)C₂H₅]⁺˙ | 214.11 | C₄H₉NO | C₄H₉NO |

| [Si(ON=C(CH₃)C₂H₅)₂]⁺ | 215.11 | •CH₃, C₄H₉NO | CH₃, C₄H₉NO |

| [CH₃Si(ON=C(CH₃)C₂H₅)OH]⁺˙ | 203.11 | C₄H₈N | C₄H₈N |

| [CH₃Si(ON=C(CH₃)C₂H₅)]⁺˙ | 129.06 | 2 x (C₄H₈NO) | 2 x C₄H₈NO |

| [SiOH]⁺ | 45.98 | - | - |

Experimental Protocols

The following is a representative protocol for the analysis of Methyltris(methylethylketoximino)silane using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on common methodologies for the analysis of organosilicon compounds and silane crosslinkers[4][5][6][7].

Sample Preparation

-

Standard Preparation: Prepare a stock solution of Methyltris(methylethylketoximino)silane at a concentration of 1 mg/mL in a dry, aprotic solvent such as hexane (B92381) or toluene.

-

Serial Dilution: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: For analysis of a sample containing MOS (e.g., a silicone sealant), dissolve a known quantity of the sample in the chosen solvent to achieve a concentration within the calibration range. Sonication may be used to aid dissolution.

Gas Chromatography (GC) Conditions

-

Instrument: Agilent 6890N Gas Chromatograph or equivalent.

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

-

Injector Temperature: 250 °C.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5973N Mass Selective Detector or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV[3].

-

Source Temperature: 230 °C[3].

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-450.

-

Solvent Delay: 3 minutes.

-

Data Acquisition: Full scan mode.

Visualizations

Logical Workflow for GC-MS Analysis

Caption: Workflow for the analysis of this compound by GC-MS.

Proposed Fragmentation Pathway of Methyltris(methylethylketoximino)silane

Caption: Proposed major fragmentation pathways for MOS under electron ionization.

References

- 1. benchchem.com [benchchem.com]

- 2. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. doria.fi [doria.fi]

- 7. ieomsociety.org [ieomsociety.org]

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of Methyl Oximino Silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism and kinetics of methyl oximino silane (B1218182), specifically methyltris(methylethylketoximino)silane (MTO). This document synthesizes available data to support researchers, scientists, and drug development professionals in understanding and utilizing this class of compounds.

Introduction

Methyl oximino silanes, such as methyltris(methylethylketoximino)silane, are organosilicon compounds that serve as crucial crosslinking agents, particularly in the formulation of neutral cure silicone sealants. Their reaction with moisture, known as hydrolysis, is a fundamental step that initiates the curing process, leading to the formation of a stable siloxane network. Unlike acetoxy silanes, the hydrolysis of oximino silanes does not release corrosive acids, making them suitable for applications involving sensitive substrates. The primary byproduct of MTO hydrolysis is methyl ethyl ketoxime (MEKO).

Hydrolysis Mechanism

The hydrolysis of methyl oximino silane proceeds in a stepwise manner, where the three methylethylketoximino groups are sequentially replaced by hydroxyl groups, ultimately forming methylsilanetriol (B1219558) (CH₃Si(OH)₃) and three molecules of methyl ethyl ketoxime (MEKO). This process is catalyzed by both acids and bases.

General Reaction Scheme

The overall hydrolysis reaction can be represented as:

CH₃Si(ON=C(CH₃)C₂H₅)₃ + 3H₂O → CH₃Si(OH)₃ + 3HON=C(CH₃)C₂H₅

This reaction is followed by the condensation of the unstable methylsilanetriol, which polymerizes to form a stable polysiloxane network:

nCH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5nH₂O

Catalytic Pathways

The hydrolysis of the Si-O-N bond in this compound is analogous to the well-studied hydrolysis of alkoxysilanes and can be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Mechanism: In acidic conditions, it is proposed that a proton (H⁺) protonates the oxygen or nitrogen atom of the oximino group. This protonation makes the oximino group a better leaving group. A water molecule then acts as a nucleophile, attacking the electrophilic silicon atom. This is followed by the departure of the protonated oxime and deprotonation of the attacking water molecule to yield a silanol (B1196071) group. This process repeats for the remaining oximino groups.

-

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, directly attacks the silicon atom. This forms a pentacoordinate silicon intermediate. The intermediate then rearranges, leading to the cleavage of the Si-O bond and the departure of the oximino anion, which is subsequently protonated by water to form the oxime. This catalytic cycle is regenerated and continues until all oximino groups are hydrolyzed.

Figure 1: General Acid and Base-Catalyzed Hydrolysis Pathways.

Hydrolysis Kinetics

The hydrolysis of this compound is known to be a very rapid process.

Quantitative Kinetic Data

A key piece of kinetic data available is the hydrolysis half-life. The hydrolysis of this compound is extremely fast, with a reported half-life of less than one minute at a pH of 7 and a temperature of 2°C[1]. This rapid hydrolysis is a critical factor in the fast curing times of silicone sealants that utilize this crosslinker.

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life | < 1 minute | pH 7, 2°C | [1] |

Table 1: Hydrolysis Kinetics of this compound.

Due to this rapid reaction rate, detailed kinetic studies quantifying the rate constants for each stepwise hydrolysis under varying pH and temperature conditions are not widely available in the public domain. The overall rate of hydrolysis is influenced by several factors.

Factors Affecting Hydrolysis Rate

-

pH: The hydrolysis of silanes is slowest at a neutral pH and is significantly accelerated by both acidic and basic conditions.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Water Concentration: The rate of hydrolysis is dependent on the concentration of water.

-

Catalysts: The presence of acid, base, or organometallic catalysts can significantly increase the hydrolysis rate.

-

Solvent: The choice of solvent can influence the solubility of the reactants and thus affect the reaction rate.

Experimental Protocols

The study of such a rapid hydrolysis reaction requires specialized experimental techniques. The following outlines general methodologies that can be adapted for monitoring the hydrolysis of this compound.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To observe the disappearance of the this compound and the appearance of methylsilanetriol and MEKO. Due to the rapid reaction rate, low-temperature NMR studies may be necessary to slow the reaction to an observable timescale.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a deuterated, non-reactive solvent (e.g., d-chloroform, d-toluene).

-

Initiation of Hydrolysis: Cool the NMR tube and sample to a low temperature (e.g., -40°C or lower) in the NMR spectrometer. Inject a stoichiometric amount of a water/catalyst solution (e.g., D₂O with an acid or base catalyst).

-

Data Acquisition: Immediately begin acquiring a series of time-resolved ¹H or ²⁹Si NMR spectra. For ²⁹Si NMR, which is more sensitive to the silicon environment, a relaxation agent may be needed to reduce acquisition times.

-

Data Analysis: Integrate the signals corresponding to the silicon in the starting material and the silanol intermediates and products over time to determine the reaction kinetics.

Figure 2: Workflow for Monitoring MTO Hydrolysis by NMR.

Analysis of Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the hydrolysis products, primarily methyl ethyl ketoxime.

Methodology:

-

Reaction: Carry out the hydrolysis reaction in a controlled environment by mixing this compound with water.

-

Quenching (if necessary): At specific time points, quench the reaction by, for example, rapidly neutralizing the catalyst or extracting the products into a non-reactive organic solvent.

-

Sample Preparation for GC-MS: Prepare the quenched reaction mixture for GC-MS analysis. This may involve derivatization of the silanol species to make them more volatile.

-

GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will identify them based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: Use a calibrated standard of MEKO to quantify its concentration in the reaction mixture at different times.

Conclusion

The hydrolysis of this compound is a rapid and essential reaction in the curing of neutral silicone sealants. While the general principles of acid and base-catalyzed hydrolysis are understood to be analogous to those of alkoxysilanes, the specific mechanistic details and comprehensive quantitative kinetic data for the Si-O-N bond cleavage in oximino silanes are areas that warrant further investigation. The extremely fast reaction rate, with a half-life of less than a minute under neutral conditions, presents a significant challenge for detailed kinetic studies but is a key characteristic for its industrial applications. Advanced analytical techniques, such as low-temperature NMR, are required to further elucidate the intricate details of this important chemical transformation.

References

Thermal Stability of Methyl Oximino Silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability analysis of methyl oximino silane (B1218182), a crucial component in various industrial applications, particularly as a crosslinking agent in silicone sealants and adhesives. Understanding the thermal behavior of this compound is paramount for ensuring product performance, safety, and reliability. This document outlines the fundamental principles of its thermal degradation, experimental protocols for its analysis, and key data presented for easy interpretation.

Introduction to Methyl Oximino Silane

Methyl oximino silanes, with methyltris(methylethylketoximino)silane (MOS) being a primary example, are organosilicon compounds that play a vital role as neutral curing agents in room-temperature-vulcanizing (RTV) silicone formulations.[1][2] Their mechanism involves reacting with moisture to form stable siloxane bonds (Si-O-Si), which creates a durable and flexible network.[3][4] This process enhances the mechanical strength, durability, and thermal stability of the final material.[3] The thermal stability of the uncured silane is critical for storage and handling, while the thermal properties of the cured material dictate its performance in high-temperature applications.

Physicochemical Properties

A summary of the key physical and chemical properties of a typical this compound, methyltris(methylethylketoximino)silane (MOS), is presented in the table below.

| Property | Value | Reference |

| Chemical Name | Methyltris(methylethylketoximino)silane | |

| CAS Number | 22984-54-9 | |

| Molecular Formula | C13H27N3O3Si | [3] |

| Molecular Weight | 301.46 g/mol | [3] |

| Appearance | Colorless or yellowish transparent liquid | [4][5] |

| Boiling Point | 110 °C @ 2 mmHg | [5] |

| Flash Point | 90 °C | [4] |

| Density (25 °C) | 0.98 g/cm³ | [5] |

| Refractive Index (25 °C) | 1.4548 | [5] |

Thermal Stability Analysis: Key Techniques

The thermal stability of this compound is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical information about the thermal stability, decomposition temperatures, and the composition of the material.[6]

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC can identify thermal transitions such as melting, crystallization, and decomposition, and quantify the enthalpy changes associated with these processes.

Table of Typical Thermal Analysis Data (Illustrative)

| Analysis | Parameter | Typical Value Range (for cured silicone) | Notes |

| TGA | Onset of Decomposition (Tonset) | 200 - 300 °C | The temperature at which significant weight loss begins. |

| Temperature of Max. Decomposition Rate (Tmax) | 300 - 450 °C | The temperature at which the rate of weight loss is highest. | |

| Residual Mass at 600 °C | 20 - 40% | Represents the inorganic silica (B1680970) (SiO₂) content remaining after decomposition. | |

| DSC | Exothermic Event (Decomposition) | 250 - 450 °C | Indicates the thermal breakdown of the organic components. |

Note: These values are illustrative and based on data for cured silicone systems. The actual values for pure this compound may vary.

Experimental Protocols

Detailed methodologies are essential for reproducible thermal analysis. Below are generalized protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for determining the thermal stability of this compound using TGA.

Objective: To measure the weight loss of this compound as a function of temperature to determine its decomposition profile.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas (for inert atmosphere)

-

Air or oxygen gas (for oxidative atmosphere)

-

Alumina or platinum crucibles

-

Microbalance

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible. Due to the moisture sensitivity of the compound, sample handling should be performed in a dry environment (e.g., a glovebox) if possible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Determine the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

-

Calculate the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the procedure for analyzing the thermal transitions of this compound using DSC.

Objective: To measure the heat flow associated with the thermal transitions of this compound upon heating.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen or argon gas

-

Aluminum or hermetically sealed crucibles and lids

-

Microbalance

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC crucible. Hermetically seal the crucible to prevent volatilization of the sample and its decomposition products.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Ramp the temperature from 0 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and characterize any endothermic or exothermic peaks, which may correspond to melting, boiling, or decomposition.

-

Integrate the area of any decomposition exotherms to determine the enthalpy of decomposition (ΔHd).

-

Reaction Pathways and Mechanisms

The thermal stability of this compound is influenced by two primary reaction pathways: hydrolysis and condensation at lower temperatures in the presence of moisture, and thermal decomposition at elevated temperatures.

Hydrolysis and Condensation

In the presence of atmospheric moisture, this compound undergoes hydrolysis, where the oximino groups are replaced by hydroxyl groups, releasing methylethylketoxime (MEKO).[4][8] The resulting silanols are highly reactive and undergo condensation to form a stable siloxane network. This is the fundamental chemistry behind its use as a crosslinker in silicone sealants.

Caption: Hydrolysis and condensation of this compound.

Thermal Decomposition

At elevated temperatures, in the absence of moisture, this compound will undergo thermal decomposition. The exact mechanism is complex, but based on the known hazardous decomposition products, a plausible pathway involves the homolytic cleavage of the Si-O and N-O bonds, leading to the formation of various radical species.[8] These radicals can then recombine or undergo further reactions to form stable products such as methylethylketone, nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and ultimately, a stable silicon dioxide residue.[8]

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a critical factor in its application as a crosslinking agent. This guide has provided an overview of the key analytical techniques, generalized experimental protocols, and the fundamental reaction pathways governing its thermal behavior. While specific quantitative data for the pure compound is limited in public literature, the information presented here serves as a valuable resource for researchers and professionals working with this important class of organosilicon compounds. Further detailed studies on the pure compound would be beneficial for a more precise understanding of its thermal decomposition kinetics and mechanism.

References

- 1. Methyltris(methylethylketoximino)silane | CAS 22984-54-9| Oxime Silane | Oximino Silanes | Silane Crosslinkers | Silane Crosslinking Agents [powerchemical.com]

- 2. Oximino Silane Crosslinkers | SiSiB SILICONES [sinosil.com]

- 3. METHYLTRIS(METHYLETHYLKETOXIME)SILANE - Ataman Kimya [atamanchemicals.com]

- 4. getchem.com [getchem.com]

- 5. Methyl Tris(methylethylketoxime)silane (MOS), China Methyl Tris(methylethylketoxime)silane (MOS) Supplier and Manufacturer [silanecouplingagent.com]

- 6. researchgate.net [researchgate.net]

- 7. proceedings.challengingglass.com [proceedings.challengingglass.com]

- 8. gelest.com [gelest.com]

Computational Pathways of Methyl Oximino Silane Reactions: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oximino silanes are a critical class of crosslinking agents utilized in a variety of industrial and pharmaceutical applications. Their reaction pathways, primarily driven by hydrolysis and condensation, are fundamental to their function. This technical guide provides a comprehensive overview of the computational approaches used to study these reaction mechanisms. Due to a lack of specific published computational studies on methyl oximino silanes, this document leverages analogous data from other silane (B1218182) systems to present a putative reaction landscape. Detailed computational methodologies are outlined to provide a framework for future research in this specific area. All quantitative data presented is illustrative and based on analogous systems, serving as a guide for expected values.

Introduction to Methyl Oximino Silane Reactivity

Methyl oximino silanes, such as Methyltris(methylethylketoximino)silane (MOS), are organosilicon compounds that act as neutral curing agents.[1][2] Their utility stems from their reaction with moisture, which initiates hydrolysis of the oximino groups, followed by condensation of the resulting silanols to form a stable siloxane network.[3] This process releases methylethylketoxime (MEKO) as a byproduct.[4] The general reactivity trend for oximino silanes is reported as: Tetra(methylethylketoximino)silane (TOS) > Vinyltris(methylethylketoximino)silane (VOS) > Methyltris(methylethylketoximino)silane (MOS).[1][2]

Understanding the intricate mechanisms of these reactions is paramount for controlling curing rates, predicting material properties, and ensuring the stability of final products. Computational chemistry offers a powerful lens through which to investigate these pathways at a molecular level.

Proposed Reaction Pathways

The reaction of methyl oximino silanes proceeds in two primary stages: hydrolysis and condensation.

Hydrolysis

In the presence of water, the oximino groups attached to the silicon atom are sequentially replaced by hydroxyl groups (silanols). This is a multi-step process.

General Hydrolysis Reaction: R-Si(ON=CR'R'')₃ + 3H₂O → R-Si(OH)₃ + 3HON=CR'R''

The hydrolysis of silanes is known to be catalyzed by both acids and bases.[5] Under neutral conditions, the reaction can be initiated by the nucleophilic attack of a water molecule on the silicon center. Computational studies on other silanes suggest that the activation energy for hydrolysis can be significantly lowered by the participation of additional water molecules acting as proton relays.[6]

Condensation

Following hydrolysis, the newly formed silanol (B1196071) groups can undergo condensation reactions to form siloxane bonds (Si-O-Si). This process can occur between two silanols (water condensation) or between a silanol and an unhydrolyzed oximino group (alcohol condensation, though less common for oximino silanes).

Water Condensation Reaction: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Further condensation leads to the formation of a cross-linked polysiloxane network. The kinetics of condensation are highly dependent on factors such as pH and the concentration of silanols.

Computational Methodologies

A robust computational protocol is essential for accurately modeling the reaction pathways of methyl oximino silanes. The following outlines a recommended approach based on successful studies of other silane systems.[7][8]

Theoretical Framework

Density Functional Theory (DFT) is a widely used and reliable method for investigating the geometries and energies of reactants, transition states, and products.[9][10]

-

Functionals: Hybrid functionals such as B3LYP have shown good performance in predicting reaction and activation energies for silicon-containing compounds.[7]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or larger triple-zeta basis sets, are recommended to provide sufficient flexibility for describing the electronic structure of silicon and its bonding.[7]

Reaction Pathway Modeling

-

Geometry Optimization: The initial step involves optimizing the geometries of all molecular species (reactants, intermediates, products, and transition states).

-

Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method can be employed to locate the transition state structures connecting reactants and products.

-

Frequency Calculations: Vibrational frequency calculations are crucial to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a located transition state correctly connects the desired reactant and product minima.

Solvent Effects

The reactions of methyl oximino silanes occur in the presence of water, making the inclusion of solvent effects critical. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the influence of a solvent environment on the reaction energetics.[11]

Quantitative Data (Illustrative)

Table 1: Hypothetical Activation Energies (Ea) for the Hydrolysis of Methyltris(methylethylketoximino)silane (MOS)

| Reaction Step | Gas Phase Ea (kJ/mol) | Aqueous Phase Ea (kJ/mol) |

| Step 1: R-Si(Ox)₃ → R-Si(Ox)₂(OH) | 110 | 85 |

| Step 2: R-Si(Ox)₂(OH) → R-Si(Ox)(OH)₂ | 100 | 75 |

| Step 3: R-Si(Ox)(OH)₂ → R-Si(OH)₃ | 90 | 65 |

Table 2: Hypothetical Thermodynamic Data for the Condensation of Methylsilanetriol

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) |

| 2 R-Si(OH)₃ → Dimer + H₂O | -25 | -5 |

| Dimer + R-Si(OH)₃ → Trimer + H₂O | -20 | -3 |

Note: The values in these tables are illustrative and should not be considered as experimentally or computationally verified data for methyl oximino silanes.

Conclusion

The hydrolysis and condensation of methyl oximino silanes are fundamental processes that dictate their performance as crosslinking agents. While experimental studies provide valuable macroscopic insights, computational chemistry offers a means to elucidate the detailed molecular mechanisms and energetics of these reactions. This guide has outlined the putative reaction pathways and a robust computational methodology for their investigation. The provided illustrative data serves as a benchmark for what can be expected from such studies. Further dedicated computational research on methyl oximino silanes is necessary to refine these models and provide a more accurate and predictive understanding of their reactivity, which will ultimately aid in the rational design of new materials and formulations.

References

- 1. Oximino Silane Crosslinkers | SiSiB SILICONES [sinosil.com]

- 2. Oximino Silane Crosslinkers | Silane Crosslinking Agents | Silane | Silanes [powerchemical.net]

- 3. gelest.com [gelest.com]

- 4. gelest.com [gelest.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. researchgate.net [researchgate.net]

- 7. Computational benchmark for calculation of silane and siloxane thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hydrophobe.org [hydrophobe.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

Spectroscopic Analysis of Methyl Oximino Silane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl oximino silane (B1218182), focusing on Infrared (IR) and Raman spectroscopy. Due to the limited availability of direct experimental data for a singular "methyl oximino silane" in publicly accessible literature, this document synthesizes information from analogous oximinosilane (B8626918) compounds and characteristic functional group vibrations. The data and protocols presented herein provide a foundational understanding for researchers working with these moisture-sensitive organosilicon compounds.

Oximino silanes are a class of organosilicon compounds characterized by the Si-O-N=C linkage. They are widely utilized as neutral curing agents in silicone sealant formulations. The specific compound "this compound" can refer to a variety of structures, with methyltris(methylethylketoximo)silane being a common example. For the purposes of this guide, we will consider the general spectroscopic features of a prototypical this compound structure.

Spectroscopic Data: IR and Raman

The vibrational spectra of methyl oximino silanes are characterized by contributions from the methylsilyl group and the oximino group. The following table summarizes the expected characteristic vibrational frequencies based on data from related organosilicon and oxime compounds.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** | Notes |

| O-H Stretch | R₂C=N-OH (Trace Parent Oxime) | ~3600 | Weak or absent | Often observed due to hydrolysis.[1] |

| C-H Stretch (asymmetric) | Si-CH₃ | ~2960 | ~2960 | Characteristic of methyl groups on silicon. |

| C-H Stretch (symmetric) | Si-CH₃ | ~2900 | ~2900 | Characteristic of methyl groups on silicon. |

| C=N Stretch | Si-O-N=CR₂ | ~1665 | Strong | A key characteristic band for the oxime group.[1] |

| Si-CH₃ Deformation (symmetric) | Si-CH₃ | ~1260 | ~1260 | A sharp and characteristic band for methyl groups attached to silicon.[2] |

| Si-O-N Stretch | Si-O-N | 900 - 1000 | Variable | The position can be influenced by the substituents on silicon and carbon. |

| N-O Stretch | C=N-O | ~945 | Variable | Another characteristic band of the oxime functionality.[1] |

| Si-O Stretch | Si-O-C (in related compounds) | 1000 - 1130 | Variable | The Si-O-N stretch may fall in a similar region.[2] |

| Si-C Stretch | Si-CH₃ | 700 - 850 | Strong |

Experimental Protocols

Synthesis of this compound (General Procedure)

A common method for the synthesis of oximino silanes involves the reaction of a halosilane with a ketoxime in the presence of a hydrogen halide acceptor, such as ammonia (B1221849) or an organic amine, in an inert organic solvent.[3]

Materials:

-

Methyltrichlorosilane (or other suitable methylhalosilane)

-

A ketoxime (e.g., methyl ethyl ketoxime)

-

Anhydrous organic solvent (e.g., toluene, hexane)

-

Ammonia gas or a tertiary amine (e.g., triethylamine)

Procedure:

-

The ketoxime and the organic solvent are charged into a reactor equipped with a stirrer, a gas inlet, and a condenser.

-

The reactor is purged with an inert gas (e.g., nitrogen).

-

Ammonia gas is bubbled through the solution, or the tertiary amine is added.

-

Methyltrichlorosilane is added dropwise to the stirred solution while maintaining the reaction temperature.

-

The reaction is typically exothermic and may require cooling.

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The resulting precipitate (ammonium chloride or triethylamine (B128534) hydrochloride) is removed by filtration.

-

The oximino silane product is isolated from the filtrate by distillation under reduced pressure.

Infrared (IR) Spectroscopy

Due to the moisture sensitivity of oximino silanes, sample preparation must be conducted in a dry environment (e.g., a glovebox).

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure:

-

Liquid Samples: A thin film of the liquid sample is prepared between two dry potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

-

Background: A background spectrum of the clean, dry plates is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds.

Instrumentation:

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

Procedure:

-

Sample Preparation: The liquid sample is placed in a glass capillary tube or a suitable sample holder.

-

Acquisition: The Raman spectrum is collected over a desired spectral range (e.g., 3500-100 cm⁻¹).

-

Parameters: The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Data Processing: The spectrum is analyzed for characteristic Raman scattering peaks.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for this compound.

References

Navigating the Matrix: A Technical Guide to the Solubility of Methyl Oximino Silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of methyl oximino silane (B1218182), a crucial component in various industrial and pharmaceutical applications. Understanding its behavior in different organic solvents is paramount for formulation development, reaction optimization, and ensuring product stability and performance. While specific quantitative solubility data for Methyltris(methylethylketoximino)silane (MOS) is not extensively documented in publicly available literature, this guide synthesizes known qualitative information, presents quantitative data for a closely related compound as a valuable proxy, and provides detailed experimental protocols for determining precise solubility parameters.

Physicochemical Profile of Methyl Oximino Silane

This compound, specifically Methyltris(methylethylketoximino)silane (MOS), is a colorless to light yellow transparent liquid.[1][2] It functions as a neutral curing agent, primarily used as a crosslinker for silicone sealants.[2][3][4] Its reaction with atmospheric moisture releases 2-butanone (B6335102) oxime (methylethylketoxime or MEKO), a neutral byproduct that is non-corrosive to sensitive substrates.[3]

Solubility Characteristics

This compound is generally understood to be soluble in a variety of organic solvents, a property leveraged in numerous formulations. Its miscibility is implied through its use in conjunction with solvents like toluene (B28343) and xylene in various applications. Safety data for formulations containing Methyltris(methylethylketoximino)silane indicate that it is considered immiscible or has negligible solubility in water.

While precise quantitative data for MOS is sparse, valuable insights can be drawn from a structurally similar compound, a tetrafunctional MEKO-based silane. The solubility of this related compound at room temperature provides a strong indication of the types of solvents and the approximate solubility ranges to be expected for MOS.

Quantitative Solubility Data for a Related Tetrafunctional MEKO-Based Silane

| Solvent | Chemical Class | Solubility (% w/w at Room Temp.) |

| Toluene | Aromatic Hydrocarbon | 50% |

| Methyl Ethyl Ketoxime | Oxime | 50% |

| Diethyl Ether | Ether | 40% |

| Dibutyl Ether | Ether | 10% |

| Data sourced from a study on a tetrafunctional MEKO-based silane and presented as a proxy for this compound.[1] |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data for this compound in their specific solvent systems, the following detailed experimental protocols are provided. These methodologies are synthesized from standard practices for determining the solubility of organosilane compounds.

Qualitative Assessment of Miscibility/Solubility by Visual Inspection

This method offers a rapid preliminary determination of solubility.

Materials:

-

This compound

-

Selected organic solvents (e.g., toluene, xylene, acetone, ethanol, diethyl ether, ethyl acetate)

-

Small, clear glass vials (e.g., 4 mL) with caps

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

To a clean, dry vial, add 2 mL of the selected organic solvent.

-

Add 2 mL of this compound to the solvent.

-

Cap the vial securely and vortex the mixture for 1 minute.

-

Allow the vial to stand for 5 minutes.

-

Visually inspect the solution against a well-lit, uniform background.

-

Record the observation based on the following criteria:

-

Miscible: A single, clear, and homogeneous phase is observed.

-

Partially Soluble: The mixture appears cloudy, or two distinct layers are present, but the volume of the silane layer has noticeably decreased.

-

Insoluble: Two distinct, clear layers are observed with no apparent change in the volume of the silane layer.

-

Quantitative Determination of Solubility by Gravimetric Analysis

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.2 µm)

-

Glass syringes

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when a separate, undissolved phase of the silane is visible.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Ensure agitation is vigorous enough to promote mixing but not so vigorous as to create an emulsion that is difficult to separate.

-

After the equilibration period, cease agitation and allow any undissolved silane to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) into a glass syringe, avoiding any of the undissolved material.

-

Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing degradation of the silane (e.g., 60-80°C). A vacuum oven at a lower temperature is preferable to minimize degradation risk.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish on the analytical balance.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + silane) - (Mass of empty dish)] / (Volume of solution transferred) * 100

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility testing, the following diagrams have been generated using Graphviz.

Diagram 1: Qualitative Solubility Assessment Workflow

Diagram 2: Quantitative Solubility Determination by Gravimetric Analysis

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Methyltris(methylethylketoxime)silane (B1584786) (CAS: 22984-54-9)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of Methyltris(methylethylketoxime)silane (MOS), identified by CAS number 22984-54-9. The information is curated for professionals in research and development.

Core Chemical Properties

Methyltris(methylethylketoxime)silane is an organosilicon compound widely recognized for its role as a neutral curing agent and crosslinker in silicone sealant formulations.[1][2][3] Its molecular structure consists of a central silicon atom bonded to a methyl group and three methylethylketoxime groups.

Identity and Structure

| Property | Value |

| CAS Number | 22984-54-9[4] |

| IUPAC Name | (2E)-2-butanone O-{methyl[bis({[(E)-1-methylpropylidene]amino}oxy)]silyl}oxime[4] |

| Synonyms | Methyl Tris(methylethylketoxime)silane (MOS), MTO, Methyltri(2-butanoneoximyl)silane[5][6] |

| Molecular Formula | C₁₃H₂₇N₃O₃Si |

| Molecular Weight | 301.46 g/mol |

| SMILES | CCC(=NO--INVALID-LINK--(ON=C(C)CC)ON=C(C)CC)C[6] |

| InChI Key | OGZPYBBKQGPQNU-UHFFFAOYSA-N[4] |

Physicochemical Data

A compilation of the key physical and chemical properties of Methyltris(methylethylketoxime)silane is presented below. These properties are crucial for its application in industrial processes, particularly in the formulation of silicone-based materials.

| Property | Value | Source(s) |

| Appearance | Colorless to yellowish transparent liquid | [5][7] |

| Melting Point | -22 °C | [8] |

| Boiling Point | 110 °C @ 2 mmHg | [2] |

| Density | 0.982 g/mL at 25 °C | [8] |

| Refractive Index | 1.4548 @ 25 °C | [2] |

| Flash Point | 63 °C to 90 °C | [2][8] |

| Vapor Pressure | 0.142 Pa @ 25 °C | [8] |

| Water Solubility | Reacts with water | [9] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of Methyltris(methylethylketoxime)silane are outlined below. These protocols are based on documented laboratory and industrial procedures.

Synthesis of Methyltris(methylethylketoxime)silane

The synthesis of MOS typically involves the reaction of methyltrichlorosilane (B1216827) with methyl ethyl ketoxime in the presence of a solvent and an acid scavenger.[4][10]

Reactants and Stoichiometry:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Methyl ethyl ketoxime ((CH₃)(C₂H₅)C=NOH)

-

Acid Scavenger (e.g., ammonia (B1221849) gas)[10]

-

Molar Ratio: A typical molar ratio of methyl ethyl ketoxime to methyltrichlorosilane is approximately 3:1.[11]

Procedure:

-

Charge a reaction vessel with methyl ethyl ketoxime and the selected solvent (e.g., n-heptane).[11]

-

Slowly add methyltrichlorosilane to the mixture while maintaining the reaction temperature between 30-45 °C.[11] The reaction is exothermic and requires cooling to control the temperature.

-

The reaction produces methyltris(methylethylketoxime)silane and hydrogen chloride (HCl) as a byproduct. The HCl subsequently reacts with excess methyl ethyl ketoxime to form methyl ethyl ketoxime hydrochloride.[4]

-

After the addition of methyltrichlorosilane is complete, allow the mixture to react for a specified period, typically around 30 minutes to 2 hours.[10]

-

The reaction mixture will separate into two layers: an upper layer containing the crude product, unreacted methyl ethyl ketoxime, and solvent, and a lower layer of methyl ethyl ketoxime hydrochloride precipitate.[4][11]

-

Separate the upper layer containing the crude product.

-

Neutralize the crude product by bubbling ammonia gas through it. This converts the dissolved methyl ethyl ketoxime hydrochloride into solid ammonium (B1175870) chloride.[10]

-

Filter the mixture to remove the solid ammonium chloride.[10]

Purification of Methyltris(methylethylketoxime)silane

The crude product obtained from the synthesis requires purification to remove the solvent, unreacted starting materials, and byproducts.

Procedure:

-

Solvent Removal: Subject the filtered crude product to distillation to recover the solvent. A falling-film evaporator can be used for this purpose.[10]

-

Fractional Distillation: The resulting crude MOS is then purified by vacuum distillation. A scraper evaporator is effective for distilling off any remaining methyl ethyl ketoxime to yield the refined product.[10]

-

Adsorption Method (Alternative): An alternative purification method involves treating the crude product with a modified adsorbent, such as modified activated carbon, to remove impurities.[12]

-

Add the crude product to a refining reaction kettle and purge with an inert gas.

-

Add the modified adsorbent and stir the mixture at a controlled temperature (e.g., 40-80 °C) for a set duration (e.g., 1-5 hours).[12]

-

Cool the mixture and filter it through a hydroxyl adsorption filter membrane under inert gas pressure to obtain the purified product.[12]

-

Mechanism of Action: Crosslinking in Silicone Sealants

Methyltris(methylethylketoxime)silane functions as a crosslinking agent in room temperature vulcanizing (RTV) silicone sealants.[1][2] Its mechanism involves hydrolysis and subsequent condensation reactions.

Upon exposure to atmospheric moisture, the three methylethylketoxime groups on the silicon atom undergo hydrolysis. This reaction releases methyl ethyl ketoxime (MEKO) and forms a reactive silanetriol intermediate (CH₃Si(OH)₃).[7]

This silanetriol intermediate then undergoes condensation reactions with the terminal hydroxyl groups (silanols) of α,ω-silanol polydimethylsiloxane (B3030410) polymers.[2] This process results in the formation of a stable, three-dimensional siloxane (Si-O-Si) network, which transforms the liquid silicone polymer into a solid, elastic material.[13] The release of the neutral byproduct, methyl ethyl ketoxime, makes MOS suitable for use on sensitive substrates like marble and metals, as it does not produce corrosive acidic or basic compounds.[1][7]

Visualizations

Synthesis of Methyltris(methylethylketoxime)silane

Caption: Synthesis workflow for Methyltris(methylethylketoxime)silane.

Hydrolysis and Crosslinking Mechanism

Caption: Hydrolysis and condensation mechanism of MOS in silicone sealants.

References

- 1. innospk.com [innospk.com]

- 2. SiSiB® PC7130 methyltris methylethylketoximino silane, MOS silane CAS 22984 54 9 [sinosil.com]

- 3. Methyltris(methylethylketoxime)silane | 22984-54-9 [chemicalbook.com]

- 4. Synthesis Route of Methyltris(methyl ethyl ketoxime) Silane- [iotasilane.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CAS 22984-54-9: Methyltris(methyl ethyl ketoxime)silane [cymitquimica.com]

- 7. Methyl tri methyl ethyl ketoxime silane_ [blueskychemical.com]

- 8. 22984-54-9 CAS MSDS (Methyltris(methylethylketoxime)silane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. gelest.com [gelest.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Refining method of methyltris (methylethylketoxime) silane - Eureka | Patsnap [eureka.patsnap.com]

- 13. nbinno.com [nbinno.com]

Theoretical Modeling of Methyl Oximino Silane Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of methyl oximino silane (B1218182) hydrolysis. While direct experimental and computational data for methyl oximino silanes are limited in publicly available literature, this document outlines a robust methodology based on established theoretical frameworks for analogous silane compounds. By integrating principles from computational chemistry with experimental data from closely related ketoximesilanes, this guide offers a foundational resource for predicting and understanding the hydrolysis mechanisms of this important class of molecules.

Introduction to Methyl Oximino Silane Hydrolysis

Methyl oximino silanes, such as methyltris(methylethylketoximino)silane (MOS), are widely utilized as crosslinking agents in various industrial applications, particularly in the formulation of neutral cure silicone sealants.[1][2] The fundamental chemistry of these compounds involves hydrolysis of the silicon-oximino bond upon exposure to moisture, leading to the formation of silanols and the release of an oxime (e.g., methyl ethyl ketoxime). These silanol (B1196071) intermediates subsequently undergo condensation reactions to form a stable siloxane (Si-O-Si) network.[3]

The overall hydrolysis and condensation process can be generalized as follows:

-

Hydrolysis: R-Si(ON=CR'R'')₃ + 3H₂O → R-Si(OH)₃ + 3HON=CR'R''

-

Condensation: 2R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Understanding the kinetics and mechanisms of the initial hydrolysis step is crucial for controlling the curing rate and final properties of the resulting silicone polymer. Theoretical modeling provides a powerful tool to investigate these reactions at a molecular level.

Theoretical Modeling Approaches

The theoretical investigation of silane hydrolysis typically employs quantum chemical methods to elucidate reaction pathways, determine activation energies, and predict reaction rates. Density Functional Theory (DFT) is a widely used and effective method for these types of studies.[4][5]

Computational Methodology

A robust computational protocol for modeling the hydrolysis of this compound would involve the following steps:

-

Model System Selection: The methyltris(methylethylketoximino)silane (MOS) molecule serves as a representative model for this class of compounds.

-

Quantum Chemical Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, is recommended.

-

Basis Set Selection: A basis set of at least 6-31G(d,p) or larger should be used to accurately describe the electronic structure of the silicon center and surrounding atoms.

-

Solvation Model: Given that hydrolysis occurs in the presence of water, an implicit solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), should be incorporated to account for the solvent effects.

-

Reaction Coordinate Scanning: To identify the transition states, the potential energy surface along the reaction coordinate (e.g., the Si-O bond distance) is scanned.

-

Transition State Optimization and Frequency Calculation: The located transition state structures are then fully optimized, and frequency calculations are performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Calculation of Thermodynamic and Kinetic Parameters: From the computed energies of the reactants, transition states, and products, key parameters such as activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡) can be determined.

Predicted Signaling Pathways and Logical Relationships

The hydrolysis of this compound can proceed through different pathways depending on the catalytic conditions (acidic, basic, or neutral). The general mechanism involves the nucleophilic attack of a water molecule on the silicon atom.

Below are diagrams illustrating the proposed logical workflow for the theoretical study and the general mechanism of hydrolysis.

Caption: Workflow for the theoretical modeling of this compound hydrolysis.

Caption: Generalized mechanism for the hydrolysis of a this compound.

Quantitative Data Summary

Table 1: Experimental Kinetic Data for the Hydrolysis of α-Amine Ketoximesilanes [6]

| Compound | Structure | Kinetic Rate Constant (k) x 10⁻⁴ s⁻¹ |

| DEMOS | α-(N,N-diethyl)aminomethyltri(methylethylketoxime)silane | 12.2 |

| n-BMOS | α-(N-n-butyl)aminomethyltri(methylethylketoxime)silane | 10.5 |

| DBMOS | α-(N,N-di-n-butyl)aminomethyltri(methylethylketoxime)silane | 9.8 |

| CMOS | α-(N-cyclohexyl)aminomethyltri(methylethylketoxime)silane | 8.3 |

| AEMOS | α-(β-aminomethyl)aminomethyltri(methylethylketoxime)silane | 7.6 |

Note: The hydrolysis reactions were carried out at a given temperature and humidity. The decreasing order of the kinetic constant rates was observed as DEMOS > n-BMOS > DBMOS > CMOS > AEMOS.[6]

This data suggests that the steric and electronic effects of the substituents on the silane play a significant role in the hydrolysis rate. A similar trend would be expected for methyl oximino silanes with varying substituents.

Detailed Experimental Protocol (Proxy)

The following is a detailed methodology for monitoring the hydrolysis of silanes using Fourier Transform Infrared (FT-IR) spectroscopy, adapted from the study on α-amine ketoximesilanes.[6] This protocol can serve as a starting point for experimental investigations into this compound hydrolysis.

Materials

-

This compound (e.g., methyltris(methylethylketoximino)silane)

-

Ethanol (B145695) (anhydrous)

-

Deionized water

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure

-

Sample Preparation: Prepare a solution of the this compound in a mixture of ethanol and water. A typical mass ratio could be 1:5:1 for silane:ethanol:water.[6]

-

FT-IR Analysis:

-

Acquire a background spectrum of the clean ATR crystal.

-

Place a small drop of the prepared solution onto the ATR crystal.

-

Immediately begin acquiring FT-IR spectra at regular time intervals (e.g., every 30 seconds) over a period sufficient to observe significant changes in the spectral features.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the characteristic Si-O-N stretching vibration band of the this compound.

-

Simultaneously, monitor the increase in the intensity of the broad O-H stretching band corresponding to the formation of silanol groups (Si-OH) and the liberated oxime.

-

The appearance of bands corresponding to the Si-O-Si stretching vibrations will indicate the onset of condensation reactions.[6]

-

-

Kinetic Analysis:

-

Plot the natural logarithm of the absorbance of the Si-O-N peak versus time.

-